![molecular formula C9H8ClNO4 B14480342 1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one CAS No. 66358-54-1](/img/structure/B14480342.png)
1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one is an organic compound with a complex structure that includes a chloromethyl group, a hydroxyl group, and a nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one typically involves multiple steps One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group This is followed by chloromethylation to add the chloromethyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can also participate in alkylation reactions, modifying biomolecules and affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one
- 1-[5-(Bromomethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one
- 1-[5-(Chloromethyl)-2-hydroxy-3-aminophenyl]ethan-1-one
Uniqueness
1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one is unique due to the presence of both a nitro group and a chloromethyl group on the phenyl ring
Propriétés
Numéro CAS |
66358-54-1 |
|---|---|
Formule moléculaire |
C9H8ClNO4 |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
1-[5-(chloromethyl)-2-hydroxy-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C9H8ClNO4/c1-5(12)7-2-6(4-10)3-8(9(7)13)11(14)15/h2-3,13H,4H2,1H3 |
Clé InChI |
GYLKOXFYUOQVJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)CCl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



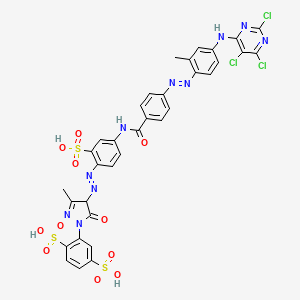
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
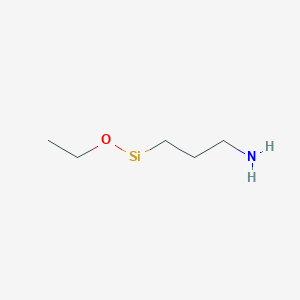
![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)

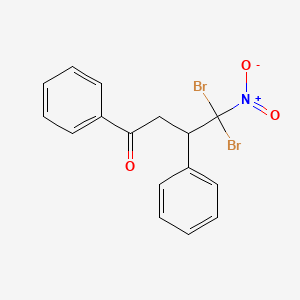
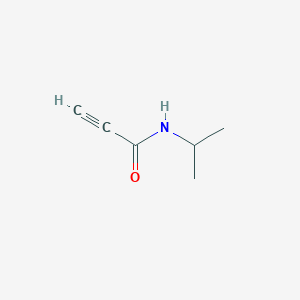
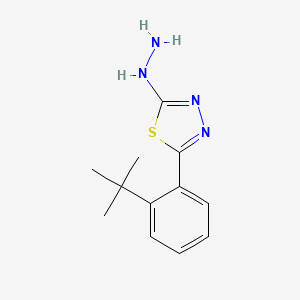
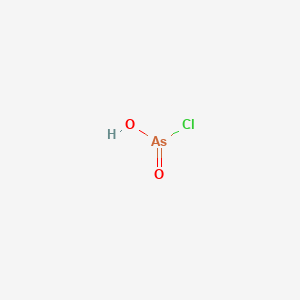


phosphane](/img/structure/B14480369.png)

